2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole
Description
Properties
Molecular Formula |
C11H14N2S |
|---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C11H14N2S/c1-9-2-4-10(5-3-9)8-14-11-12-6-7-13-11/h2-5H,6-8H2,1H3,(H,12,13) |
InChI Key |
HCWDGESMKTYOLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 4-methylbenzyl chloride with 4,5-dihydro-1H-imidazole-2-thiol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes, leading to inhibition or modulation of their activity. The imidazole ring can also interact with various receptors and enzymes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Imidazole/Imidazoline Derivatives
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methylbenzyl group in the target compound (electron-donating) may enhance lipophilicity compared to electron-withdrawing substituents like 4-fluorobenzyl or 2-chlorobenzyl .
- Thioether vs.
Pharmacological Activities
Table 2: Pharmacological Profiles of Related Compounds
Key Findings :
- Imidazoline derivatives with aryl or thioether substituents demonstrate diverse biological activities. For example, 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole shows antihypertensive effects, likely via α2-adrenergic receptors .
- Compounds with 4,5-diphenylimidazole cores (e.g., 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole) exhibit CNS-depressant effects, reducing locomotor activity by up to 40% in rodent models .
Key Insights :
- The target compound’s synthesis may involve nucleophilic substitution of a pre-formed imidazoline with 4-methylbenzyl thiol, analogous to methods used for chlorinated derivatives .
- Higher yields (65–82%) are achieved in imidazole syntheses using multicomponent reactions (e.g., benzil-ammonium acetate-aldehyde condensations) .
Physicochemical Properties
Table 4: Physicochemical Comparison
Key Notes:
- The 4-methylbenzyl thioether group increases lipophilicity (LogP ≈ 3.2) compared to methoxy-substituted analogs (LogP ≈ 1.9), suggesting better membrane permeability .
- Hydrochloride salts (e.g., ) improve aqueous solubility, a critical factor for bioavailability.
Research Findings and Implications
- Substituent Position Matters : Halogen placement (e.g., 2-chloro vs. 4-chloro in benzyl groups) significantly alters bioactivity. For instance, 2-chlorobenzyl derivatives may exhibit stronger CNS effects due to enhanced blood-brain barrier penetration .
- Thioether vs.
- Synthetic Flexibility : The imidazoline core allows modular substitution, enabling rapid generation of analogs for structure-activity relationship (SAR) studies .
Biological Activity
The compound 2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole (CAS No. 768359-34-8) is a derivative of imidazole, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 206.31 g/mol. The structure features a methylphenyl group and a sulfanyl moiety, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that various derivatives possess potent activity against a range of pathogens.
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of similar imidazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives achieved minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL, showcasing their potential as effective antimicrobial agents .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 0.22 | Staphylococcus aureus |
| Compound B | 0.25 | Escherichia coli |
| Compound C | 0.30 | Klebsiella pneumoniae |
Anticancer Activity
Imidazole derivatives have also been investigated for their anticancer properties. The presence of specific substituents in the imidazole ring can enhance cytotoxicity against cancer cell lines.
Case Study: Anticancer Evaluation
In a recent study, several imidazole derivatives were tested against human cancer cell lines, revealing promising results. For instance, one derivative exhibited an IC50 value of less than 10 μM against breast cancer cells, indicating significant growth inhibition .
Table 2: Cytotoxicity of Imidazole Derivatives
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound D | <10 | Breast Cancer |
| Compound E | <15 | Colon Cancer |
| Compound F | <20 | Lung Cancer |
The biological activities of imidazole derivatives are often attributed to their ability to interact with biological macromolecules such as enzymes and receptors. For example, some compounds have been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), key enzymes involved in bacterial DNA replication and folate metabolism, respectively .
Toxicity and Safety Profile
While many imidazole derivatives exhibit potent biological activities, their safety profiles are crucial for therapeutic applications. Studies have demonstrated low hemolytic activity and non-cytotoxicity at concentrations above 60 μM for certain derivatives, suggesting a favorable safety margin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
